5,5-Dimethyl-2-(4-propoxyphenyl)morpholine

Description

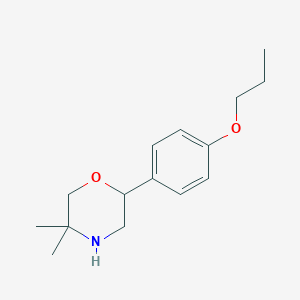

5,5-Dimethyl-2-(4-propoxyphenyl)morpholine is a morpholine-derived compound characterized by a 5,5-dimethyl-substituted morpholine core and a 4-propoxyphenyl substituent at the 2-position. Morpholine derivatives are widely studied for their structural diversity and applications in drug discovery, agrochemicals, and materials science . The 4-propoxyphenyl group introduces aromaticity and lipophilicity, which may modulate pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

5,5-dimethyl-2-(4-propoxyphenyl)morpholine |

InChI |

InChI=1S/C15H23NO2/c1-4-9-17-13-7-5-12(6-8-13)14-10-16-15(2,3)11-18-14/h5-8,14,16H,4,9-11H2,1-3H3 |

InChI Key |

ONXBTHVSSWQNFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2CNC(CO2)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,5-Dimethyl-2-(4-propoxyphenyl)morpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-propoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form an intermediate, which is then cyclized to yield the desired morpholine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5,5-Dimethyl-2-(4-propoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-(4-propoxyphenyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-propoxyphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,5-Dimethyl-2-(4-propoxyphenyl)morpholine with key analogs based on molecular structure, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Notes:

- Steric and Electronic Effects : The 4-propoxyphenyl group in the target compound provides greater lipophilicity compared to the electron-withdrawing trifluoromethyl group in , which may enhance metabolic stability but reduce aqueous solubility.

- Synthetic Complexity : Compounds with triazole substituents (e.g., ) require multi-step syntheses, whereas morpholine derivatives with alkyl/aryl groups (e.g., ) are often synthesized via one-pot reactions .

Key Research Findings

- Impact of Quaternary Stereocenters : Morpholine derivatives with quaternary centers (e.g., Staudinger reaction products) occupy distinct regions of chemical space compared to simpler analogs, as demonstrated by chemoinformatic analysis of 186 morpholine peptidomimetics . This suggests that the 5,5-dimethyl group in the target compound may restrict conformational flexibility, influencing binding selectivity.

- Thermal Stability : Morpholine derivatives with bulky substituents (e.g., trifluoromethyl or propoxyphenyl) exhibit higher thermal stability due to reduced rotational freedom, as inferred from analogous compounds .

- Biological Activity: Triazole-containing morpholines (e.g., ) show enhanced antimicrobial activity compared to non-heterocyclic analogs, highlighting the role of substituent electronegativity in bioactivity .

Biological Activity

5,5-Dimethyl-2-(4-propoxyphenyl)morpholine is a morpholine derivative that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with related compounds.

- Molecular Formula : C15H23NO2

- Molecular Weight : 249.35 g/mol

The synthesis of this compound typically involves the reaction of 4-propoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst, followed by cyclization to form the morpholine structure.

The compound's biological activity is attributed to its ability to interact with various enzymes and receptors. Specific pathways include:

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism and oxidative stress response.

- Receptor Interaction : The compound might act on specific receptors, modulating signaling pathways that influence cell proliferation and differentiation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar morpholine derivatives have shown antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .

- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to reduce inflammation markers in vitro .

- Hypolipidemic Activity : Some studies suggest potential in lowering triglycerides and cholesterol levels in hyperlipidemic models .

Comparative Studies

When compared to other morpholine derivatives, such as amorolfine and thiomorpholine, this compound shows unique properties due to its specific substitution pattern. This structural uniqueness can lead to different biological activities:

| Compound Name | Biological Activity |

|---|---|

| This compound | Antioxidant, anti-inflammatory, hypolipidemic |

| Amorolfine | Antifungal (inhibits sterol synthesis) |

| Thiomorpholine | Antioxidant and antimicrobial properties |

Case Studies

Several case studies have explored the biological activity of morpholine derivatives:

- Antioxidant Activity Study : A study demonstrated that certain morpholine derivatives significantly inhibited lipid peroxidation with IC50 values as low as 7.5 µM . This suggests potential therapeutic applications in oxidative stress-related diseases.

- Anti-inflammatory Research : Morpholine derivatives have been evaluated for their ability to modulate inflammatory responses in various cell lines. Results indicated a reduction in pro-inflammatory cytokines when treated with these compounds .

- Lipid Metabolism Investigation : Research on hypolipidemic effects showed that selected morpholine derivatives could reduce total cholesterol and LDL-cholesterol levels in animal models, indicating their potential for managing dyslipidemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.